molecular formula C22H26N4O2 B15117494 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B15117494
M. Wt: 378.5 g/mol
InChI Key: DXLZCEWQUHRSFC-UHFFFAOYSA-N
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Description

3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and an oxazole moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Oxazole Moiety: The oxazole moiety can be synthesized separately and then attached to the piperidine ring through a coupling reaction, such as a Mitsunobu reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-methyl-3,4-dihydroquinazolin-4-one.

    Piperidine Derivatives: Compounds containing a piperidine ring, such as piperidine-4-carboxamide.

    Oxazole Derivatives: Compounds with an oxazole moiety, such as 5-cyclopropyl-1,2-oxazole.

Uniqueness

The uniqueness of 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable subject of study in various fields.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

3-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C22H26N4O2/c1-15-23-20-5-3-2-4-19(20)22(27)26(15)13-16-8-10-25(11-9-16)14-18-12-21(28-24-18)17-6-7-17/h2-5,12,16-17H,6-11,13-14H2,1H3

InChI Key

DXLZCEWQUHRSFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4=NOC(=C4)C5CC5

Origin of Product

United States

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